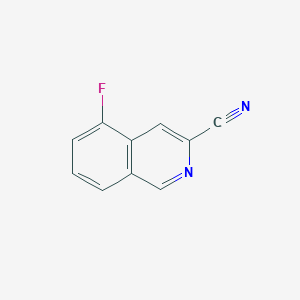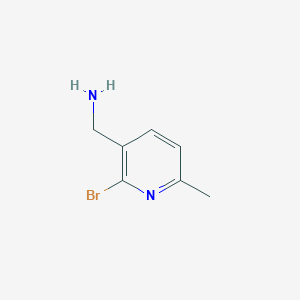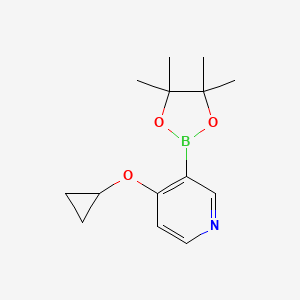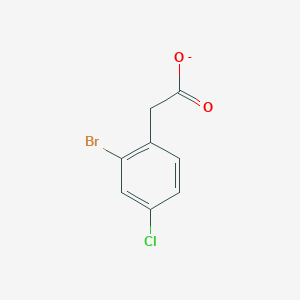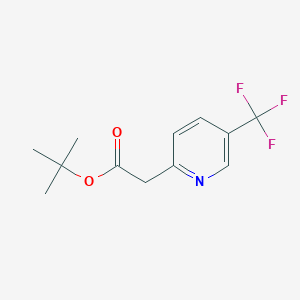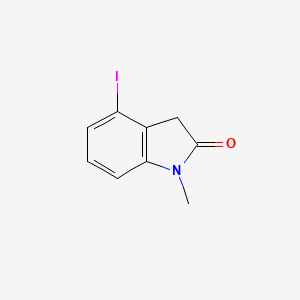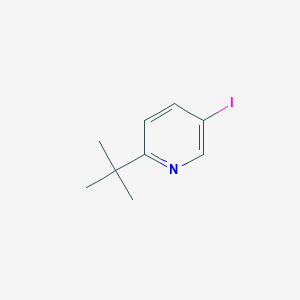![molecular formula C23H33BN2O5 B13655042 tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boron-containing moiety, which is often utilized in various organic synthesis reactions due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the boron-containing group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The boron-containing moiety allows for various substitution reactions, particularly in the presence of palladium or copper catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: In biological research, this compound may be used as a probe or reagent to study various biochemical pathways. Its unique structure allows it to interact with specific enzymes or receptors, making it useful in drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a versatile component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The boron-containing group can form reversible covalent bonds with hydroxyl or amino groups, allowing it to modulate the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: What sets tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate apart from similar compounds is its spirocyclic structure. This unique arrangement provides distinct steric and electronic properties, enhancing its reactivity and stability in various chemical reactions. Additionally, the presence of the boron-containing group further expands its utility in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C23H33BN2O5 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H33BN2O5/c1-20(2,3)29-19(28)26-13-11-23(12-14-26)15-9-8-10-16(17(15)25-18(23)27)24-30-21(4,5)22(6,7)31-24/h8-10H,11-14H2,1-7H3,(H,25,27) |
Clave InChI |
MIABADLPJNSZCK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4(CCN(CC4)C(=O)OC(C)(C)C)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
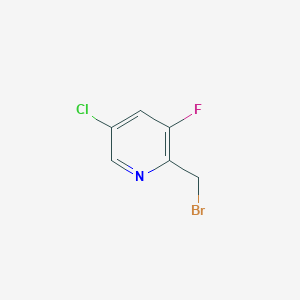
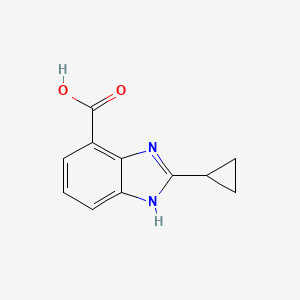
![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
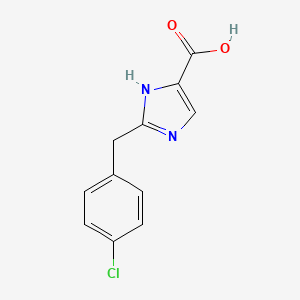
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
